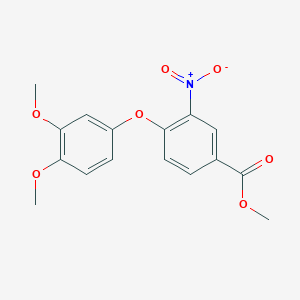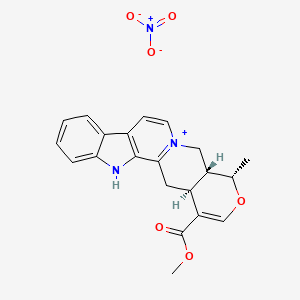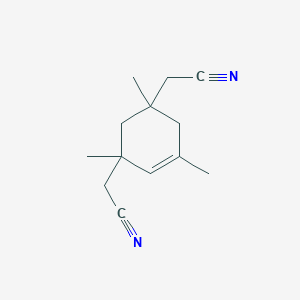
2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and two acetonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1,3,5-trimethylcyclohex-4-ene-1,3-dione with malononitrile in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organic molecules.
Materials Science: The compound can be incorporated into covalent organic frameworks (COFs) for applications in chemical sensing and catalysis.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylcyclohexane: This compound has a similar cyclohexane ring structure but lacks the nitrile groups.
1,3,3-Trimethylcyclohexene: Similar in structure but with different substitution patterns and no nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Similar in having nitrile groups but with a different cyclohexane substitution pattern.
Uniqueness
2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the cyclohexene ring and the presence of two nitrile groups
Propriétés
Numéro CAS |
87614-63-9 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
Clé InChI |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


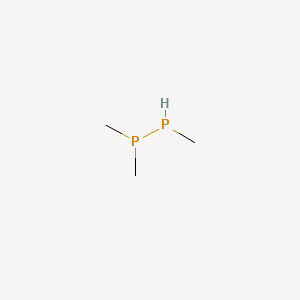
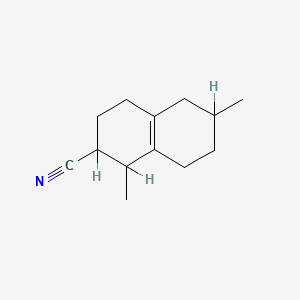
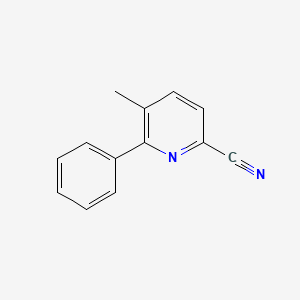
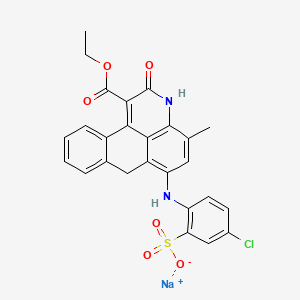
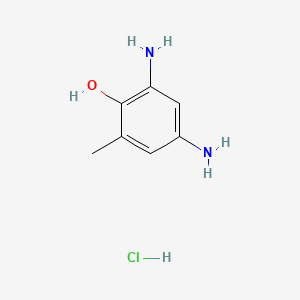
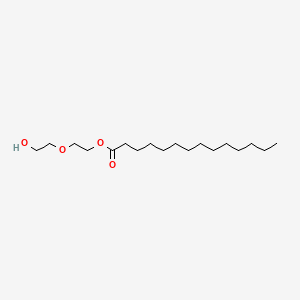
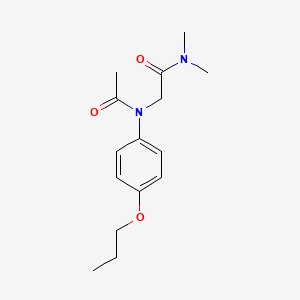


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

